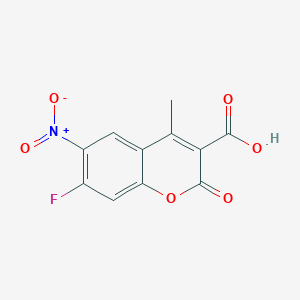
2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-6-nitro-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-6-nitro-2-oxo- is a synthetic organic compound belonging to the benzopyran family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-6-nitro-2-oxo- typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted phenols with β-ketoesters under acidic or basic conditions, followed by nitration and fluorination reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-6-nitro-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzopyran derivatives .
科学的研究の応用
2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-6-nitro-2-oxo- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-6-nitro-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
- 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
Uniqueness
2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-6-nitro-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro, methyl, and nitro groups at specific positions on the benzopyran ring can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
643017-36-1 |
|---|---|
分子式 |
C11H6FNO6 |
分子量 |
267.17 g/mol |
IUPAC名 |
7-fluoro-4-methyl-6-nitro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H6FNO6/c1-4-5-2-7(13(17)18)6(12)3-8(5)19-11(16)9(4)10(14)15/h2-3H,1H3,(H,14,15) |
InChIキー |
HOAFLKFICIUONC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



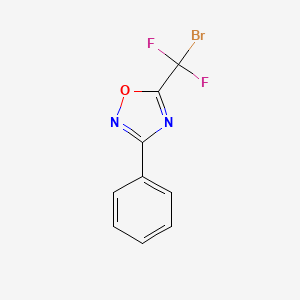
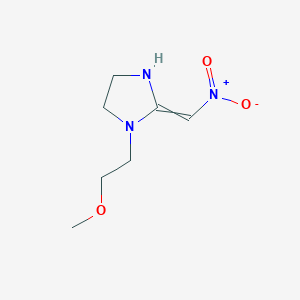
![4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole](/img/structure/B15167029.png)
![3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid](/img/structure/B15167045.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)
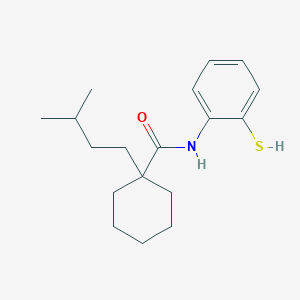
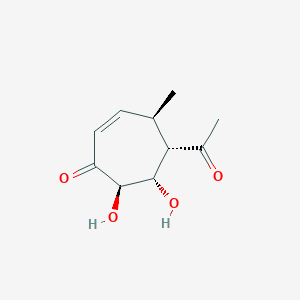
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B15167063.png)
![5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide](/img/structure/B15167069.png)
![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15167098.png)
![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)
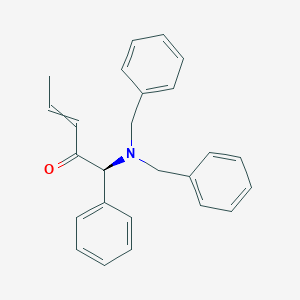
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
